N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid
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Overview
Description
FR-168888 is a small molecule drug developed by Fujisawa Pharmaceutical Co., Ltd. It is known for its strong inhibitory effect on sodium-hydrogen exchangers, which makes it a promising candidate for treating cardiovascular diseases, particularly myocardial infarction .
Preparation Methods
The synthesis of FR-168888 involves several steps. The condensation of dimethyl 5-aminoisophthalate with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid provides the pyrrolyl derivative. Partial hydrolysis with methanolic potassium hydroxide gives the mono ester. After activation of the carboxy group as the corresponding mixed anhydride with isobutyl chloroformate, reduction with sodium borohydride furnishes the alcohol. The ester group is then displaced with guanidine hydrochloride in the presence of sodium methoxide to yield the benzoyl guanidine, which is isolated as the methanesulfonate salt .
Chemical Reactions Analysis
FR-168888 primarily undergoes substitution reactions due to the presence of functional groups such as hydroxymethyl and pyrrolyl. Common reagents used in these reactions include sodium methoxide and guanidine hydrochloride. The major products formed from these reactions are benzoyl guanidine derivatives .
Scientific Research Applications
FR-168888 has been extensively studied for its cardioprotective properties. It has shown significant efficacy in reducing the incidence of ventricular fibrillation and mortality induced by reperfusion following coronary occlusion. This makes it a valuable compound in the treatment of ischemia and reperfusion-induced arrhythmias and myocardial infarction .
Mechanism of Action
FR-168888 exerts its effects by inhibiting sodium-hydrogen exchangers. This inhibition helps to protect the heart from arrhythmia and myocardial cell death in ischemic and reperfused situations. The molecular targets involved are the sodium-hydrogen exchangers, which play a crucial role in regulating intracellular pH and cell volume .
Comparison with Similar Compounds
FR-168888 is unique in its strong inhibitory effect on sodium-hydrogen exchangers. Similar compounds include other sodium-hydrogen exchanger inhibitors, such as cariporide and eniporide. FR-168888 has shown superior efficacy in reducing ventricular fibrillation and mortality in preclinical studies .
List of Similar Compounds::- Cariporide
- Eniporide
Properties
CAS No. |
168620-46-0 |
---|---|
Molecular Formula |
C14H18N4O5S |
Molecular Weight |
354.38 g/mol |
IUPAC Name |
N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid |
InChI |
InChI=1S/C13H14N4O2.CH4O3S/c14-13(15)16-12(19)10-5-9(8-18)6-11(7-10)17-3-1-2-4-17;1-5(2,3)4/h1-7,18H,8H2,(H4,14,15,16,19);1H3,(H,2,3,4) |
InChI Key |
MONFTTJJXAHULM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)N=C(N)N)CO |
Canonical SMILES |
CS(=O)(=O)O.C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)N=C(N)N)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-168888; FR 168888; FR168888; FR-168888 Free Base. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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